N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
CAS No.: 2095071-63-7
Cat. No.: VC4836965
Molecular Formula: C9H9FN2O2
Molecular Weight: 196.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095071-63-7 |
|---|---|
| Molecular Formula | C9H9FN2O2 |
| Molecular Weight | 196.181 |
| IUPAC Name | (2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
| Standard InChI | InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
| Standard InChI Key | YCKUALHNSOMJPK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)NC(=O)C=NO |
Introduction
Chemical Overview
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of 196.18 g/mol . The compound is characterized by the presence of a hydroxyimino functional group attached to an acetamide backbone, with a fluorine and methyl substituent on the phenyl ring.
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CAS Number: 2095071-63-7
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IUPAC Name: Acetamide, N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)-, (2E)-
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Structure:
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A phenyl ring substituted with a fluorine atom at position 4 and a methyl group at position 2.
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An acetamide group linked to the phenyl ring via the nitrogen atom.
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A hydroxyimino group attached to the acetamide.
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Synthesis
The synthesis of this compound typically involves the reaction of a substituted aniline derivative (4-fluoro-2-methylaniline) with an appropriate oxime precursor under controlled conditions. The process may include:
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Formation of the intermediate by reacting the amine group with an acylating agent.
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Oximation to introduce the hydroxyimino functionality at the acetamide moiety.
This approach ensures precise substitution patterns on the phenyl ring and high yields of the target compound.
Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead molecule for drug development targeting:
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Tuberculosis due to its structural similarity to other antitubercular agents.
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Cancer therapy as part of combinatorial libraries for high-throughput screening.
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Antibacterial agents leveraging halogen substitution for enhanced potency.
Comparative Analysis
Below is a comparison of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide with structurally related compounds:
Research Gaps
While structural data and synthetic pathways are well-documented, further research is needed to explore:
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Detailed pharmacokinetics and pharmacodynamics.
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Toxicological profiles in mammalian systems.
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Optimization for specific therapeutic targets through structural modifications.
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